2-Bromo-4,5-diethoxybenzonitrile
Description
2-Bromo-4,5-diethoxybenzonitrile (CAS: 445007-64-7) is a halogenated aromatic compound with the molecular formula C₁₁H₁₂BrNO₂ and a molecular weight of 270.12 g/mol . Its structure features a benzene ring substituted with a bromine atom at position 2, ethoxy groups at positions 4 and 5, and a nitrile group at position 1. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing nitrile group and bulky ethoxy substituents, which influence its reactivity and solubility .
Properties
IUPAC Name |
2-bromo-4,5-diethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUIGRMTVSDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361162 | |
| Record name | 2-bromo-4,5-diethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445007-64-7 | |
| Record name | 2-bromo-4,5-diethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. The process can be summarized as follows:
Starting Material: 4,5-diethoxybenzonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Procurement of high-purity 4,5-diethoxybenzonitrile and bromine.
Reaction Setup: Large-scale reactors equipped with temperature control and efficient mixing to ensure uniform bromination.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-4,5-diethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-4,5-diethoxybenzonitrile or 2-thio-4,5-diethoxybenzonitrile.
Oxidation Products: 4,5-diethoxybenzaldehyde or 4,5-diethoxybenzoic acid.
Reduction Products: 2-Bromo-4,5-diethoxybenzylamine.
Scientific Research Applications
2-Bromo-4,5-diethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
2-Bromo-4,6-dinitroaniline and 3,5-Dinitrobromobenzene
Structural Differences :
- 2-Bromo-4,6-dinitroaniline: Contains a bromine atom (position 2), nitro groups (positions 4 and 6), and an amino group (position 1).
- 3,5-Dinitrobromobenzene : Features bromine (position 3) and nitro groups (positions 1 and 5).
Functional Impact :
- The amino group in 2-bromo-4,6-dinitroaniline increases polarity, leading to strong adsorption in GC systems and peak tailing .
- Both compounds are linked to textile dyes (e.g., Disperse Blue 79) and have been detected in sports garments at levels exceeding REACH safety limits (up to 282 µg/g), posing mutagenic and skin-sensitization risks .
Key Contrast : Unlike 2-bromo-4,5-diethoxybenzonitrile, these nitro-substituted derivatives lack ethoxy groups and exhibit higher environmental persistence and toxicity due to nitro functionalities .
(2-Bromo-4,5-dimethoxyphenyl)-acetic Acid Hydrazide
Structural Differences :
- Replaces ethoxy groups with methoxy substituents and includes a hydrazide-linked acetic acid moiety.
Functional Impact :
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Structural Differences :
- Substitutes the nitrile group with a phenethylamine chain and positions bromine and methoxy groups differently (positions 4 and 2/5).
Functional Impact :
2-Bromo-4,5-dimethoxybenzonitrile
Structural Differences :
- Differs from this compound only in methoxy vs. ethoxy groups.
Functional Impact :
2-Bromo-4,5-dimethoxybenzoic Acid
Structural Differences :
- Replaces the nitrile group with a carboxylic acid .
Functional Impact :
- The carboxylic acid group increases acidity (pKa ~4–5), enabling salt formation for pharmaceutical formulations.
- Unlike the nitrile derivative, this compound is used in synthesizing ester derivatives and metal-organic frameworks .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Substituents | Key Functional Group | Log P (Predicted/Measured) | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂BrNO₂ | Br, 4,5-diethoxy | Nitrile | ~2.8 (estimated) | Pharmaceuticals, Agrochemicals |
| 2-Bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | Br, 4,6-dinitro, NH₂ | Amino | ~1.5 | Textile Dyes (Hazardous) |
| 2-Bromo-4,5-dimethoxybenzonitrile | C₉H₈BrNO₂ | Br, 4,5-dimethoxy | Nitrile | ~2.3 | Organic Synthesis |
| 4-Bromo-2,5-dimethoxyphenethylamine | C₁₀H₁₄BrNO₂ | Br, 2,5-dimethoxy, NHCH₂CH₃ | Phenethylamine | ~1.9 | Psychoactive Drugs |
| 2-Bromo-4,5-dimethoxybenzoic Acid | C₉H₉BrO₄ | Br, 4,5-dimethoxy | Carboxylic Acid | ~1.7 | MOFs, Ester Synthesis |
Biological Activity
2-Bromo-4,5-diethoxybenzonitrile (CAS Number: 445007-64-7) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂BrN O₂
- Molecular Weight : 270.12 g/mol
- Appearance : White to yellow crystalline solid
- Melting Point : 76–78 °C
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A notable study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests that the compound may be a viable candidate for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human cancer cells, particularly in breast and lung cancer cell lines. The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results indicate a promising potential for use in cancer therapy.
The mechanism through which this compound exerts its biological effects appears to involve the modulation of specific signaling pathways. It has been shown to inhibit the NF-kB pathway, which is crucial for cell survival and proliferation in cancer cells. Additionally, the compound may affect mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
In a clinical study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The study involved a cohort of patients with chronic infections who were administered the compound. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms within two weeks of treatment.
Case Study 2: Cancer Treatment
A phase I clinical trial was conducted to assess the safety and efficacy of this compound in patients with advanced solid tumors. The trial included a total of 30 participants who received varying doses of the compound. Preliminary results showed that several patients experienced partial responses, with manageable side effects primarily consisting of mild gastrointestinal disturbances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
